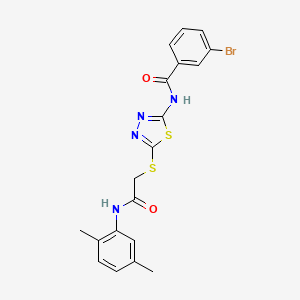

Diethyl 3-methyl-5-(naphthalene-1-carbonylamino)thiophene-2,4-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 3-methyl-5-(naphthalene-1-carbonylamino)thiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C22H21NO5S and its molecular weight is 411.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Polysubstituted Diethyl 2,7-Naphthalene Dicarboxylates

Research highlights the synthesis of polysubstituted diethyl 2,7-naphthalene dicarboxylates, showcasing their utility in the polymer industry due to heat-resistant properties and enhanced print ink abrasion resistance and adhesion. This synthesis route offers a novel and efficient method for creating materials with potentially broad applications in industrial polymers (Y. Zhi, 2002).

Advanced Material Development

A Naphthalene-Thiophene Hybrid Molecule as a Fluorescent AND Logic Gate

This study introduces a naphthalene-thiophene hybrid molecule that operates as a molecular AND logic gate, with applications in detecting Zn(2+) ions and intracellular imaging. The hybrid molecule's ability to fluoresce upon interaction with specific ions demonstrates its potential for use in advanced sensing and imaging technologies (Debasis Karak et al., 2013).

Environmental Science and Technology

Rate Constants for Gas-phase Reactions of Alkylnaphthalenes

This research outlines the reactivity of naphthalene derivatives with nitrate radicals, providing insight into the atmospheric degradation pathways of these compounds. Understanding these reactions is crucial for assessing the environmental fate of polycyclic aromatic hydrocarbons and their impact on air quality (P. T. Phousongphouang & J. Arey, 2002).

Photochromic Properties and Material Science

Efficient Synthesis and Photochromic Properties of a New Unsymmetrical Photochromic Diarylethene

This paper discusses the synthesis and properties of a new diarylethene based on naphthalene and thiophene, demonstrating significant photochromic behavior and fluorescence switching. Such materials have potential applications in optical data storage and photonic devices, underscoring the versatility of naphthalene-thiophene derivatives in material science (Renjie Wang et al., 2012).

Organic Solar Cell Performance

Tuning the Organic Solar Cell Performance of Acceptor 2,6-Dialkylaminonaphthalene Diimides

This study explores the impact of different linkers between the imide nitrogen and a thiophene group on the performance of naphthalene diimide-based organic solar cells. The findings contribute to the understanding of structure-property relationships in organic photovoltaic materials, highlighting the potential of naphthalene derivatives in renewable energy technologies (Roshan Fernando et al., 2014).

Properties

IUPAC Name |

diethyl 3-methyl-5-(naphthalene-1-carbonylamino)thiophene-2,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5S/c1-4-27-21(25)17-13(3)18(22(26)28-5-2)29-20(17)23-19(24)16-12-8-10-14-9-6-7-11-15(14)16/h6-12H,4-5H2,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPLVTHNWCQCKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2594942.png)

![3-[(4-Bromophenyl)sulfanyl]pyrrolidine](/img/structure/B2594945.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2594947.png)

![2-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B2594948.png)

![2-({5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2594955.png)

![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2594956.png)

![(2-bromobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2594957.png)